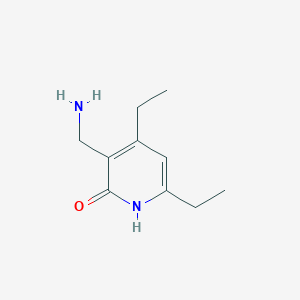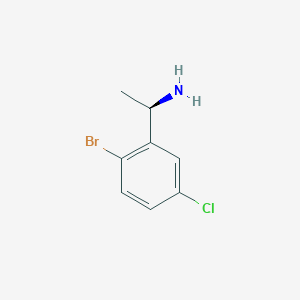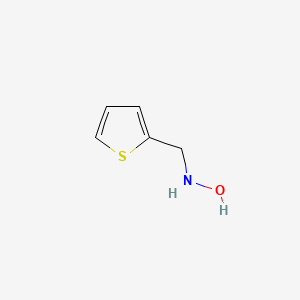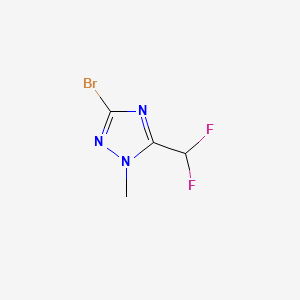
3-(Aminomethyl)-4,6-diethyl-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(aminomethyl)-4,6-diethyl-1,2-dihydropyridin-2-one is a heterocyclic organic compound that features a pyridine ring with various substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-4,6-diethyl-1,2-dihydropyridin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable diethyl-substituted pyridine derivative, the introduction of an aminomethyl group can be achieved through nucleophilic substitution reactions. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3-(aminomethyl)-4,6-diethyl-1,2-dihydropyridin-2-one may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
3-(aminomethyl)-4,6-diethyl-1,2-dihydropyridin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under conditions that may involve bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridine derivatives. Substitution reactions can result in a variety of functionalized pyridine compounds.
科学的研究の応用
3-(aminomethyl)-4,6-diethyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of 3-(aminomethyl)-4,6-diethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also modulate enzymatic activities or receptor functions, leading to various biological effects.
類似化合物との比較
Similar Compounds
Pyridine: A basic heterocyclic compound with a similar ring structure but lacking the aminomethyl and diethyl substituents.
Piperidine: A saturated six-membered ring with a nitrogen atom, often used as a precursor in organic synthesis.
Nicotinamide: A derivative of pyridine with an amide group, known for its role in biological systems as a form of vitamin B3.
Uniqueness
3-(aminomethyl)-4,6-diethyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both aminomethyl and diethyl groups enhances its reactivity and potential for diverse applications compared to simpler pyridine derivatives.
特性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC名 |
3-(aminomethyl)-4,6-diethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H16N2O/c1-3-7-5-8(4-2)12-10(13)9(7)6-11/h5H,3-4,6,11H2,1-2H3,(H,12,13) |
InChIキー |
WQAZDEYUFZDDKF-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C(=O)N1)CN)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Bromo-2-chlorophenyl)methyl]piperazine](/img/structure/B13541753.png)












